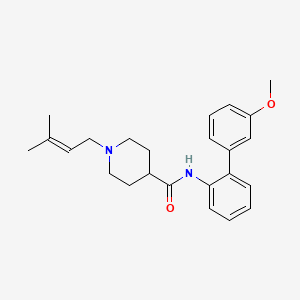
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is a derivative of isoindole-1,3(2H)-dione, and its unique chemical structure makes it a promising candidate for various research purposes.
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to interact with proteins and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction can lead to changes in the conformation and activity of the protein or enzyme, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteasomes and kinases, which are involved in cellular processes such as protein degradation and signal transduction. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its unique chemical structure, which makes it a versatile building block for the synthesis of other chemical compounds. It is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a fluorescent probe for detecting protein-protein interactions. Another direction is to explore its anti-cancer properties and its potential as a therapeutic agent for cancer treatment. Additionally, its ability to inhibit the activity of certain enzymes makes it a promising candidate for drug discovery. Further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
In conclusion, 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a promising chemical compound with potential applications in various scientific research fields. Its unique chemical structure, relative ease of synthesis, and versatile nature make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and its potential applications.
Méthodes De Synthèse
The synthesis of 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-phenoxybenzylamine with 4,5,6,7-tetrabromoisoindoline-1,3-dione in the presence of a catalyst. The reaction proceeds through a series of intermediate steps to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Applications De Recherche Scientifique
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has potential applications in various scientific research fields. It has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. It has also been investigated for its anti-cancer properties and its ability to inhibit the activity of certain enzymes. Additionally, it has been used as a building block for the synthesis of other chemical compounds with potential applications in drug discovery.
Propriétés
IUPAC Name |
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Br4NO3/c21-15-13-14(16(22)18(24)17(15)23)20(27)25(19(13)26)10-6-8-12(9-7-10)28-11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPWUXQQQHQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Br4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4942824.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane](/img/structure/B4942825.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4942832.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B4942841.png)
![N,N-diethyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4942842.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B4942851.png)
![1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4942852.png)
![2-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942860.png)
![2-methoxy-N'-{[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}benzohydrazide](/img/structure/B4942867.png)
![3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)
![{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B4942895.png)

![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4942904.png)